
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide, also known as CFTR modulator, is a chemical compound that has been extensively researched for its potential therapeutic applications. CFTR modulator is a small molecule that is designed to target the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells.
Mecanismo De Acción
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator works by binding to the this compound protein and correcting its function. The this compound protein is a chloride channel that regulates the flow of salt and water in and out of cells. In CF patients, the this compound protein is defective, leading to a buildup of thick, sticky mucus in the lungs and other organs. This compound modulator is designed to bind to the this compound protein and correct its function, leading to improved salt and water transport and a reduction in mucus buildup.
Biochemical and Physiological Effects:
This compound modulator has been shown to improve lung function and reduce the frequency of pulmonary exacerbations in CF patients. In clinical trials, this compound modulator has been shown to increase the amount of chloride ions transported across the cell membrane, leading to improved hydration of the airway surface and a reduction in mucus buildup. This compound modulator has also been shown to improve pancreatic function in CF patients, leading to improved digestion and absorption of nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for the this compound protein. However, this compound modulator also has several limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This compound modulator also has a short half-life, which can limit its effectiveness in long-term treatment regimens.
Direcciones Futuras
There are several future directions for 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator research, including the development of new this compound modulators with improved pharmacokinetic properties and the investigation of this compound modulator in combination with other CF therapies. Additionally, this compound modulator research may also focus on the development of personalized treatment regimens based on the specific genetic mutations present in individual CF patients.
Métodos De Síntesis
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chloro-6-fluoroaniline with ethyl 2-bromoacetate in the presence of sodium hydride to form 2-(2-chloro-6-fluorophenyl)acetate. The second step involves the reaction of 2-(2-chloro-6-fluorophenyl)acetate with cyclopropylamine in the presence of potassium carbonate to form 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide. The final step involves the reaction of 2-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide with 2-(2-bromoacetyl)thiophene in the presence of potassium carbonate to form this compound modulator.
Aplicaciones Científicas De Investigación
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide modulator has been extensively researched for its potential therapeutic applications in cystic fibrosis (CF) patients. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that clogs the airways and makes it difficult to breathe. This compound modulator is designed to target the underlying cause of CF by restoring the function of the this compound protein, which is defective in CF patients.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO2/c1-14(19,9-5-6-9)8-17-13(18)7-10-11(15)3-2-4-12(10)16/h2-4,9,19H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCVQTGSPAIRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=C(C=CC=C1Cl)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

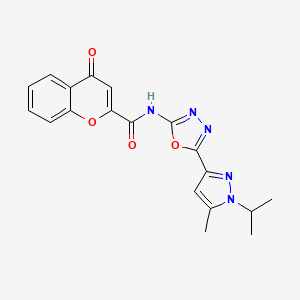
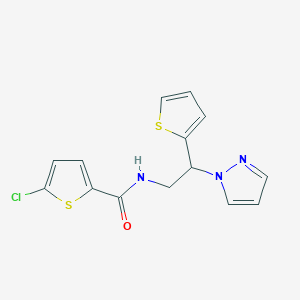
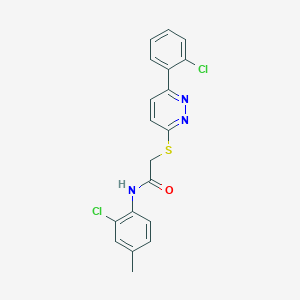


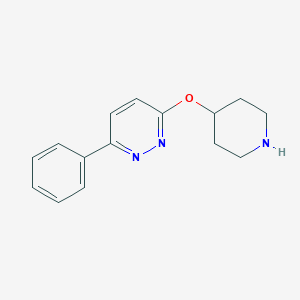

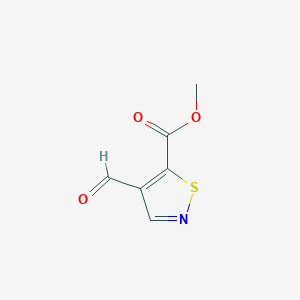
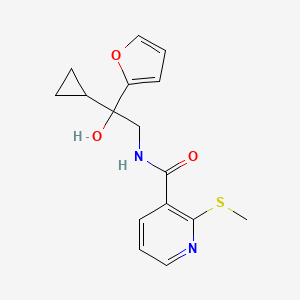

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2620952.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)
![2-(cyclopropylmethoxy)-N-[(E)-2-phenylethenyl]sulfonylpropanamide](/img/structure/B2620961.png)